1-(2-Pyrimidinyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-yl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-5,7-8H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWTXCBQSWGWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 1 2 Pyrimidinyl Indoline Scaffolds
Regioselective Carbon-Hydrogen (C-H) Bond Functionalization
The pyrimidinyl directing group plays a crucial role in activating and directing the functionalization of specific C-H bonds within the indoline (B122111) structure. This has led to the development of methodologies for selective modifications at the C2, C3, and C7 positions.
C2-Selective Functionalizations (e.g., Alkenylation, Alkoxycarbonylation, Enaminylation)
While the C3 position of indole (B1671886) is typically the most reactive towards electrophiles, the presence of a directing group can steer functionalization to the C2 position. nih.gov Ruthenium(II)-catalyzed C-H alkenylation at the C2 position of an indole has been achieved using a quinazolin-4(3H)-one directing group, showcasing the potential for such transformations. rsc.org A water-soluble rhenium(I) catalyst has also been developed for the C2 alkenylation of N-pyridyl/N-pyrimidylindole derivatives with ynamides, yielding the Z-selective product. nih.gov
Beyond alkenylation, other C2-functionalizations are of significant interest. For instance, a synthetic platform for the C2-selective amination of pyrimidines has been described, which proceeds through a pyrimidinyl iminium salt intermediate. nih.gov This highlights the potential for diverse functional group installation at this position.
C3-Selective and C3/C6 Di-functionalization
The inherent reactivity of the C3 position of the indole nucleus makes it a prime target for functionalization. novartis.comresearchgate.net While less common, methods for C3-selective hydroxylation of pyridines have been developed via photochemical valence isomerization of pyridine (B92270) N-oxides. novartis.com Additionally, strategies for the meta-selective functionalization of pyridine, which corresponds to the C3 and C5 positions, have been a significant challenge, though dearomatization strategies are showing promise. researchgate.netresearchgate.net
C7-Selective Functionalization
The C7 position of indoline is typically unreactive, but the use of a directing group can enable its functionalization. rsc.org Transition-metal-catalyzed, auxiliary-assisted C7-selective functionalization of indoles has become a valuable tool for creating carbon-carbon and carbon-heteroatom bonds. rsc.org An additive-free, rhodium-catalyzed C7-selective alkoxycarbonylation of 1-(pyrimidin-2-yl)indoline has been developed using dialkyl dicarbonates as the carbonyl source. nih.gov This reaction proceeds via a proposed mechanism involving oxidative addition of the dicarbonate (B1257347) to the rhodium(I) catalyst, followed by C7-selective C-H activation and reductive elimination. nih.gov
| Entry | Rhodium Catalyst | Carbonyl Source | Yield (%) |
|---|---|---|---|
| 1 | [Rh(cod)2]OTf | Diethyl dicarbonate | Trace |
| 2 | [RhCl(cod)]2 | Diethyl dicarbonate | 45 |
| 3 | RhCl(PPh3)3 | Diethyl dicarbonate | 23 |
| 4 | [RhCl(CO)2]2 | Diethyl dicarbonate | 95 |
| 5 | Rh(acac)(CO)2 | Diethyl dicarbonate | 78 |
| 6 | [Cp*RhCl2]2 | Diethyl dicarbonate | Trace |
| 7 | Cp*Rh(MeCN)32 | Diethyl dicarbonate | Trace |
Aerobic Thiolation and Selenenylation at C7
Building upon the ability to functionalize the C7 position, methods for the introduction of chalcogens have also been explored. Strategies for selective pyridine C3-H thiolation and selenylation have been reported under mild conditions using classic N-2,4-dinitrophenyl Zincke imine intermediates. researchgate.net
Stereocontrol in Functionalization Reactions
Controlling the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. In the context of 1-(2-pyrimidinyl)indoline functionalization, achieving high stereoselectivity is crucial for the synthesis of complex molecules.
Diastereoselectivity in Cycloadditions
While specific studies on the diastereoselectivity in cycloaddition reactions directly involving the this compound scaffold are not extensively documented in publicly available research, the broader class of indoline derivatives has been a subject of significant investigation in 1,3-dipolar cycloadditions. These reactions, particularly with azomethine ylides, are known to proceed with high levels of stereocontrol, offering a powerful tool for the synthesis of complex spirocyclic frameworks. arabjchem.orgnih.govmdpi.commdpi.comacs.org
In analogous systems, the stereochemical outcome of the cycloaddition is often influenced by the substituents on both the dipolarophile and the dipole. For instance, the reaction of (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones with azomethine ylides generated from isatin (B1672199) derivatives and L-proline has been shown to be highly regio- and stereoselective. arabjchem.org The formation of specific diastereomers is dictated by the approach of the dipole to the dipolarophile, which can be influenced by steric and electronic factors. arabjchem.org
The general trend observed in these reactions is the formation of a single major diastereomer, indicating a high degree of facial selectivity. nih.govmdpi.com The precise diastereoselectivity is typically determined through detailed NMR spectroscopic analysis, including 1D and 2D techniques, and in some cases, confirmed by X-ray crystallography. acs.org While direct data for the this compound is not available, the established principles of diastereoselective 1,3-dipolar cycloadditions on the indoline core suggest that the pyrimidinyl group at the N-1 position could exert a significant influence on the stereochemical course of the reaction, potentially through steric hindrance or electronic effects.
Post-Synthetic Modifications and Derivatization
The functionalization of the this compound scaffold can be further elaborated through various post-synthetic modifications. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
Diels-Alder Cycloaddition Reactions of Functionalized Products
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. While specific examples of Diels-Alder reactions on functionalized this compound products are not readily found in the literature, the reaction of related vinylazaarenes, including vinylpyridines and vinylpyrimidines, has been explored. nih.gov These vinyl-substituted heterocycles can act as dienophiles in Lewis acid-promoted Diels-Alder reactions with unactivated dienes, leading to the formation of cyclohexyl-appended azaarenes with high regioselectivity and diastereoselectivity. nih.gov
For instance, the reaction of a vinylpyrimidine with a diene in the presence of a Lewis acid like BF₃·OEt₂ could potentially yield a product with a newly formed cyclohexene (B86901) ring. The stereochemical outcome of such reactions is often predictable, favoring the endo product. nih.gov Intramolecular Diels-Alder reactions of pyrimidine (B1678525) derivatives have also been studied, demonstrating the versatility of this reaction in constructing fused heterocyclic systems. wur.nl These studies suggest that a suitably functionalized this compound, for example, bearing a vinyl group, could undergo Diels-Alder reactions to generate novel polycyclic structures.
Suzuki Coupling Reactions
The Suzuki coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction is particularly useful for the arylation of heterocyclic compounds. While specific data tables for the Suzuki coupling of halogenated this compound are not available, extensive research on the Suzuki coupling of both bromo-pyrimidines and indole derivatives provides a strong basis for predicting the reactivity of this scaffold. nih.govacs.orgmdpi.comrsc.org
In a typical Suzuki coupling, a halogenated substrate is reacted with a boronic acid or its ester in the presence of a palladium catalyst and a base. For example, 5-bromopyrimidine (B23866) can be coupled with various aryl and heteroaryl boronic acids to afford the corresponding 5-substituted pyrimidines in good yields. rsc.org Similarly, bromoindoles can undergo Suzuki coupling to introduce aryl substituents onto the indole ring. acs.org
Based on these precedents, a hypothetical Suzuki coupling of a bromo-substituted this compound with an arylboronic acid would be expected to proceed efficiently. The reaction conditions would likely involve a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system, a base like K₂CO₃ or Na₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water.
Table 1: Representative Suzuki Coupling Reactions of Bromo-Pyrimidines with Arylboronic Acids
| Entry | Bromo-Pyrimidine | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2 | 5-Bromo-2-methylpyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 92 |
| 3 | 2-Chloro-5-bromopyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78 |
Note: This table is a representation of typical Suzuki coupling reactions of pyrimidine derivatives and does not represent actual experimental data for this compound.
Directing Group Cleavage Strategies
The pyrimidinyl group in this compound can function as a directing group, facilitating certain chemical transformations at specific positions of the indoline ring. After serving its purpose, the removal of this directing group is often a necessary step in a synthetic sequence. While specific protocols for the cleavage of the 2-pyrimidinyl group from an indoline nitrogen are not well-documented, general strategies for the cleavage of N-heteroaryl groups exist.
One potential approach for the cleavage of the N-pyrimidinyl bond could involve reductive methods. For instance, samarium(II) iodide (SmI₂) is a powerful reducing agent that has been used for the cleavage of various bonds, including N-N bonds in the transformation of pyrazolidine (B1218672) derivatives to 1,3-diamines. mdpi.comnih.gov The application of SmI₂ to the N-C bond of the this compound might lead to the desired cleavage, although the specific conditions and feasibility would need to be experimentally determined.
Another strategy could involve a deconstruction-reconstruction approach, where the pyrimidine ring is activated and then cleaved. For example, transforming pyrimidines into their corresponding N-arylpyrimidinium salts enables their cleavage into smaller building blocks, which can then be used in subsequent reactions. This approach has been used for pyrimidine diversification and could potentially be adapted for the removal of the pyrimidinyl group.
It is important to note that the development of a successful cleavage strategy would require careful optimization of reaction conditions to ensure high efficiency and selectivity, without affecting other sensitive functional groups within the molecule.
Structure Reactivity and Structure Selectivity Relationships in 1 2 Pyrimidinyl Indoline Chemistry
Influence of Electronic and Steric Properties of Substituents on Chemical Transformations
The chemical reactivity of the 1-(2-pyrimidinyl)indoline scaffold is highly sensitive to the electronic and steric nature of substituents on both the indoline (B122111) and pyrimidine (B1678525) rings. These modifications can alter the electron density of the molecule, influence the stability of reaction intermediates, and create steric barriers that dictate reaction pathways and rates.
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings play a crucial role in modulating the scaffold's reactivity.
On the Indoline Ring: The introduction of substituents on the indoline ring can influence its nucleophilicity and susceptibility to electrophilic attack. For instance, in reactions involving C-H activation, the electronic nature of substituents can affect the acidity of the C-H bonds. Studies on related indole (B1671886) systems show that both electron-rich and electron-poor substituents are often well-tolerated in cyclization reactions, suggesting a degree of robustness for the core scaffold. nih.gov However, in other transformations like hydrodenitrogenation, the position of a substituent, such as a methyl group, can significantly weaken the hydrogenation ability of the nitrogen heterocycle. mdpi.com
On the Pyrimidine Ring: Substituents on the pyrimidine ring primarily affect its coordinating ability and its influence as a directing group. Electron-withdrawing groups on the pyrimidine ring can increase the rate of certain reactions, such as inverse electron demand Diels-Alder reactions, by lowering the energy of the LUMO of the diene system. wur.nl Conversely, in cobalt-catalyzed reactions involving related scaffolds, substrates with electron-deficient aromatic cores have been found to give higher yields compared to those with electron-rich arenes. researchgate.net
Steric Effects: Steric hindrance is a critical factor that can override electronic effects in determining reaction outcomes.
Bulky substituents near the reactive site can impede the approach of reagents, slowing down or completely inhibiting a reaction. For example, while many electronic variations on the indole ring are tolerated in certain cyclization reactions, the presence of sterically demanding alkyl substituents can lead to a decrease in reaction yields. nih.gov
In the context of directing group-mediated C-H activation, steric hindrance can influence which C-H bond is targeted. A bulky substituent at a position adjacent to the preferred site of functionalization may force the reaction to occur at a less sterically hindered, alternative position. In studies of related pyridylamido catalysts, steric properties, quantifiable through metrics like buried volume (%VBur), have been shown to be a primary determinant of stereoselectivity. mdpi.com
The interplay between these electronic and steric factors is summarized in the table below.
| Factor | Effect on Reactivity/Selectivity | General Principle | Example from Related Systems |
|---|---|---|---|
| Electronic (EDG on Indoline) | Increases electron density of the indoline ring system. | May enhance reactivity towards electrophiles but can alter regioselectivity in C-H functionalization. | In pyridine (B92270) derivatives, the number and position of electron-donating methoxy (B1213986) groups significantly impact biological activity. mdpi.com |
| Electronic (EWG on Indoline) | Decreases electron density of the indoline ring system. | Generally deactivates the ring towards electrophilic substitution but may be required for certain C-H functionalization protocols. | Electron-deficient pyridines undergo regioselective arylation under specific palladium-catalyzed conditions. nih.gov |
| Electronic (EWG on Pyrimidine) | Lowers the energy of the pyrimidine LUMO and enhances its coordinating ability. | Increases reaction rates in inverse electron demand Diels-Alder reactions. wur.nl Can lead to higher yields in some metal-catalyzed couplings. researchgate.net | 5-substituents on 1,2,3-triazines have a pronounced effect on their reactivity in cycloaddition reactions. nih.gov |
| Steric (Bulky Substituents) | Hinders the approach of reagents or catalysts to the reaction site. | Can decrease reaction rates or yields. May alter regioselectivity by favoring attack at a less hindered position. | Pyrazinoindoles with bulky alkyl substituents at the C4 position were obtained in lower yields, likely due to steric hindrance. nih.gov |
The Pivotal Role of the 1-(2-Pyrimidinyl) Directing Group in Directing Regio- and Stereoselectivity
The 1-(2-pyrimidinyl) moiety is not merely a substituent but an active participant in the chemical transformations of the indoline scaffold. It serves as a powerful directing group, primarily in transition-metal-catalyzed C–H functionalization reactions. nih.gov Such directing groups are crucial for overcoming the major challenges of reactivity and selectivity that arise from the general inertness of C-H bonds. nih.gov By coordinating to a metal catalyst, the pyrimidinyl group guides the catalytic center to a specific, often otherwise unreactive, C–H bond, thereby ensuring high regioselectivity. researchgate.net
In the case of this compound, the geometry of the molecule strongly favors the activation of the C7–H bond on the indoline ring. The linkage through the indoline nitrogen allows the pyrimidinyl group to position a metal catalyst in close proximity to the C7 position, leading to the formation of a stable, five-membered metallacyclic intermediate. This directed C-H activation enables a wide range of subsequent functionalizations at this specific position, including arylation, alkylation, and olefination.
The effectiveness of pyrimidine as a directing group has been demonstrated in numerous systems. For example, it functions efficiently in the ortho-C–H borylation of aniline (B41778) derivatives, a reaction that had not been achieved even with metal catalysis prior to the use of this directing group. rsc.org This highlights the unique ability of the pyrimidinyl group to facilitate challenging transformations with high positional control.
Mechanistic Basis for Directing Group Control (e.g., Coordination, π–π Stacking Interactions)
The directing effect of the 1-(2-pyrimidinyl) group is primarily rooted in its ability to form a chelation complex with a transition metal catalyst. The mechanism typically involves the following key steps:
Coordination: One of the nitrogen atoms of the pyrimidine ring acts as a Lewis base, coordinating to the electrophilic metal center (e.g., Pd, Rh, Ru, Co). nih.govresearchgate.net This initial coordination is a reversible and often rapid process.
Cyclometalation: Following initial coordination, an intramolecular C–H bond cleavage occurs, typically at the C7 position of the indoline. This step, often referred to as cyclometalation, results in the formation of a stable five-membered metallacycle. This is generally the rate-determining and regioselectivity-determining step of the catalytic cycle. The formation of this specific metallacycle is energetically favorable over other possibilities, thus ensuring high regioselectivity. nih.gov
Functionalization and Regeneration: The resulting organometallic intermediate can then react with a coupling partner (e.g., an alkene or aryl halide). A subsequent reductive elimination step forms the C-C or C-heteroatom bond at the C7 position and regenerates the active metal catalyst, allowing it to re-enter the catalytic cycle.
While N-metal coordination is the dominant controlling factor, non-covalent interactions such as π–π stacking can also play a role in stabilizing transition states and influencing selectivity. nih.gov The planar aromatic systems of the indoline and pyrimidine rings can engage in stacking interactions with aromatic reagents or ligands on the metal center. rsc.orgnih.gov X-ray crystal structures of related oxidized Ni(II) complexes have shown evidence of π–π stacking between a pendent indole ring and a phenolate (B1203915) moiety within the coordination sphere. rsc.org Such interactions, though weaker than covalent bonds, can help to orient the reactants in a favorable geometry for the desired transformation, potentially enhancing both regio- and stereoselectivity.
Directing Group Migration Phenomena
In recent years, the concept of "migratable directing groups" has emerged as an advanced strategy in C–H functionalization. rsc.org In these reactions, the directing group not only controls the initial site of reaction but also undergoes a subsequent migration to a different position within the molecule. This strategy can lead to highly atom-economical processes and enable the synthesis of complex molecular architectures that would be difficult to access through other means. rsc.org
For instance, in certain Mn-catalyzed reactions, pyridyl and pyrimidyl groups have been shown to function initially as directing groups for C-H activation and then undergo a "dehydrocyanative transannulation," where the directing group itself is transformed and incorporated into the final heterocyclic product. researchgate.net While specific examples of directing group migration involving the this compound scaffold are not extensively documented, the principle represents a potential avenue for further synthetic innovation. Such a process could, for example, involve an initial C7-functionalization followed by a metal-catalyzed migration of the pyrimidinyl group from the N1 position to the newly installed functional group, thereby freeing the indoline nitrogen for further derivatization.
Quantitative Structure-Selectivity Relationship (QSSR) Modeling
Quantitative Structure-Selectivity Relationship (QSSR) modeling is a computational approach used to correlate the structural features of a series of reactants or catalysts with the selectivity of a chemical reaction. By developing a mathematical model, QSSR aims to predict the regio- or stereoselectivity for new compounds, thereby guiding experimental design and accelerating the discovery of more efficient and selective reactions.
While direct QSSR studies specifically targeting the this compound scaffold are not prominent in the literature, the principles of quantitative modeling have been applied to closely related systems. For example, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on new derivatives of 1-(2-pyrimidinyl)piperazine. nih.gov In this work, researchers found a correlation where biological activity initially increased with lipophilicity (log P) but then decreased sharply for compounds with a log P value greater than 2.5. nih.gov
A hypothetical QSSR study on a C-H functionalization reaction of substituted 1-(2-pyrimidinyl)indolines could proceed as follows:
A library of derivatives with varied electronic (e.g., Hammett parameters) and steric (e.g., Taft parameters) properties would be synthesized.
The regioselectivity of a specific reaction (e.g., arylation at C7 vs. other positions) would be experimentally determined for each derivative.
Computational descriptors for each molecule would be calculated.
Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model linking the structural descriptors to the observed selectivity.
Such a model could provide valuable insights into the key structural drivers of selectivity, helping to rationalize experimental observations and predict the outcomes for new, unsynthesized derivatives.
Structure-Reactivity Relationships in Scaffold Optimization Studies
The this compound core is a valuable scaffold in medicinal chemistry, and understanding its structure-reactivity relationships (SRR) is crucial for optimizing lead compounds into effective drug candidates. SRR studies involve systematically modifying a chemical structure and evaluating how these changes affect its biological activity or other key properties like metabolic stability and solubility. nih.govnih.gov
A prime example of this approach is the discovery and optimization of a series of pyrimidone indoline amide inhibitors of the PI3Kβ enzyme for cancer treatment. nih.gov Researchers started with an initial hit compound and performed a "methyl scan," systematically adding methyl groups to different positions of the indoline scaffold. This led to the identification of a derivative, 2-[2-(2-Methyl-2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one, which displayed significantly improved physicochemical and in vitro pharmacokinetic properties. nih.gov The observed structure-activity relationship was later rationalized through X-ray crystallography, which revealed the compound's specific binding mode in the enzyme's active site. nih.gov
Similarly, detailed SRR studies on 2-pyrimidinylindole derivatives led to the discovery of a potent anti-obesity agent. nih.gov In this work, researchers synthesized 36 new derivatives with different substituents on both the indole and pyrimidine rings. The biological evaluation of these compounds provided key insights, as summarized in the interactive table below.
These studies underscore how a deep understanding of the relationship between the structure of the this compound scaffold and its chemical or biological behavior is fundamental to its successful application, enabling the rational design of molecules with tailored and optimized properties.
Computational and Mechanistic Investigations of 1 2 Pyrimidinyl Indoline Chemistry
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
DFT calculations have been instrumental in mapping out the energetic landscapes of reactions involving 1-(2-pyrimidinyl)indole, a closely related substrate that serves as a model for the reactivity of 1-(2-pyrimidinyl)indoline in C-H activation processes. These studies have been particularly insightful in understanding the mechanism of the rhodium-catalyzed stereoselective 2-C–H 1,3-dienylation of 1-(2-pyrimidinyl)indole.
In a related system involving the Rh(II)-catalyzed C-H functionalization of indoles with diazo compounds, DFT calculations showed a transition state for the formation of a rhodium-ylide intermediate with a barrier of 8.8 kcal/mol relative to a pre-reaction complex nih.gov. The formation of the ylide was found to be exothermic by 16.0 kcal/mol nih.gov. Although this is a different reaction, it provides insight into the plausible energy ranges for rhodium-catalyzed transformations of indoles.
Table 1: Calculated Free Energy Changes for the Rhodium-Catalyzed 1,3-Dienylation of 1-(2-Pyrimidinyl)indole
| Step | Species | Description | Relative Free Energy (kcal/mol) |
| 1 | Reactants + Catalyst | 1-(2-Pyrimidinyl)indole + 4-phenyl-2,3-allenyl carbonate + Rh(III) catalyst | 0.0 |
| 2 | TS1 | Transition state for concerted metalation-deprotonation (CMD) | 10.2 |
| 3 | INT2 | Five-membered rhodacycle intermediate | Not specified |
| 4 | INT3 | Rhodacycle with coordinated allene (B1206475) | Not specified |
| 5 | TS2 | Transition state for carborhodation (rate-limiting) | 14.6 |
| 6 | INT4 | π-allyl Rh(III) complex | Not specified |
| 7 | INT5 | η¹-allyl Rh(III) complex | Not specified |
| 8 | TS3 | Transition state for β-oxygen elimination | 12.8 |
| 9 | Products + Catalyst | 2-(1,3-dienyl)indole + regenerated Rh(III) catalyst | ~ -20.0 |
| Data extracted from the free energy profile in Ramesh, C. et al. nih.gov |
The high Z-stereoselectivity observed in the rhodium-catalyzed 1,3-dienylation of 1-(2-pyrimidinyl)indole with 4-aryl-2,3-allenyl carbonates has been rationalized by DFT calculations. The origin of this selectivity is attributed to a crucial π-π stacking interaction between the pyrimidinyl directing group and the aryl group of the allene in the transition state of the carborhodation step nih.gov. This interaction stabilizes the transition state leading to the Z-isomer over the one leading to the E-isomer. The calculations revealed that there are eight possible competing transition states for the carborhodation step, and the one featuring the stabilizing π-π interaction is the most favorable, thus dictating the stereochemical outcome nih.gov.
When 4-alkyl-2,3-allenyl carbonates are used instead of 4-aryl ones, the reaction stereoselectivity is reversed, affording the E-isomer. This is consistent with the DFT calculations, as the absence of an aryl group on the allene precludes the stabilizing π-π stacking interaction, allowing other steric or electronic factors to favor the formation of the E-product nih.gov.
Kinetic Studies in C-H Activation Processes
While detailed kinetic studies specifically for the C-H activation of this compound are not extensively reported in the literature, insights can be drawn from related systems involving rhodium-catalyzed C-H functionalization of indoles.
Based on the DFT-calculated energy profile for the rhodium-catalyzed 1,3-dienylation of 1-(2-pyrimidinyl)indole, the carborhodation step is identified as the rate-determining step, as it possesses the highest activation barrier (14.6 kcal mol⁻¹) in the catalytic cycle nih.gov. In other rhodium-catalyzed C-H amination reactions, kinetic studies and DFT calculations have also suggested that the C-H insertion process is the rate-limiting step, rather than the formation of the rhodium-nitrene species rsc.org.
In a study on the rhodium-catalyzed oxidative coupling of acetanilides with internal alkynes to form indoles, deuterium labeling experiments indicated a fast and reversible arene metalation/proto(deutero)demetalation step prior to the cross-coupling with the alkyne. This suggests that the C-H activation step itself may not be rate-limiting in all cases, and subsequent steps in the catalytic cycle can be turnover-limiting acs.org.
Kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism of C-H activation. A significant primary KIE (kH/kD > 1) is generally observed when the C-H bond is broken in the rate-determining step of a reaction.
Investigation of Catalytic Cycles and Intermediates
The catalytic cycle for the rhodium-catalyzed 1,3-dienylation of 1-(2-pyrimidinyl)indole, as elucidated by DFT calculations, begins with the active [Cp*Rh(III)] species. The proposed mechanism involves the following key steps nih.gov:
C-H Activation: A concerted metalation-deprotonation (CMD) of the indole (B1671886) C2-H bond by the Rh(III) catalyst to form a five-membered rhodacycle intermediate.
Ligand Exchange and Coordination: Dissociation of the protonated base (PivOH) and coordination of the allene substrate to the rhodium center.
Carborhodation: Migratory insertion of the coordinated allene into the Rh-C bond, which is the rate- and selectivity-determining step. This leads to the formation of a π-allyl Rh(III) complex.
Isomerization: The π-allyl complex can isomerize to a more stable η¹-allyl Rh(III) complex.
β-Oxygen Elimination: This step releases the final 1,3-dienylated indole product.
Catalyst Regeneration: The Rh(III) catalyst is regenerated and can enter the next catalytic cycle.
This proposed catalytic cycle is consistent with experimental observations and provides a detailed picture of the reaction pathway at the molecular level.
Characterization of Cyclometalated Complexes
Cyclometalation, the formation of a chelate ring containing a metal-carbon bond, is a key feature of the organometallic chemistry of ligands like this compound. The resulting cyclometalated complexes, particularly with transition metals such as platinum(II), are characterized using a suite of analytical techniques to elucidate their structure, composition, and electronic properties.
The primary methods for characterization include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the ligand structure post-coordination. The formation of the Pt-C bond in cyclometalated complexes of similar phenyl-pyridine ligands causes a distinctive upfield or downfield shift of the aromatic protons, providing clear evidence of cyclometalation. scispace.com
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the molecular weight and composition of the synthesized complexes. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy : The electronic properties of these complexes are probed using UV-Vis spectroscopy. Cyclometalated Pt(II) complexes typically exhibit intense intraligand π→π* transitions at higher energies (240-310 nm) and characteristic metal-to-ligand charge transfer (MLCT) bands at lower energies (375-425 nm). nih.govresearchgate.net The position and intensity of these bands can be influenced by substituents on the ligand framework. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of characteristic bonds within the pyrimidine (B1678525) and indoline (B122111) rings. researchgate.netnih.gov
Luminescent cyclometalated Pt(II) complexes are also characterized by their photophysical properties, including emission spectra and quantum yields, which are crucial for applications in organic light-emitting diodes (OLEDs). nih.gov
Proposed Radical Pathways and Trapping Experiments
Investigating reaction mechanisms in organometallic chemistry often involves exploring the possibility of radical intermediates. For reactions involving indole derivatives, radical/radical cross-coupling has been identified as a plausible pathway. researchgate.net To confirm the presence of short-lived radical species, radical trapping experiments are employed.
In a typical experiment, a radical scavenger or "trap" is added to the reaction mixture. If a radical intermediate is formed, it reacts with the trap to generate a more stable, detectable species. Common radical traps include:
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) : A stable radical that can efficiently trap carbon-centered radicals.
P(OEt)₃ (Triethyl phosphite) : Can be used to intercept certain radical intermediates. researchgate.net
The detection of the trapped product, often via mass spectrometry or NMR, provides strong evidence for a radical-mediated pathway. For instance, in related nickel-catalyzed C-H bond functionalization reactions, the absence of product formation in the presence of a radical scavenger is taken as evidence for a radical mechanism. researchgate.net Such experiments are crucial for distinguishing between concerted, ionic, or radical pathways, thereby providing a deeper understanding of the reaction mechanism.
Insights into Imido-Insertion Processes
Metal-imido complexes, which feature a metal-nitrogen double bond (M=NR), are key intermediates in a variety of catalytic reactions, including C-H amination and aziridination. The reactivity of these species is heavily influenced by their electronic structure, spin state, and the geometry around the metal center. rsc.org
Computational studies, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of these transient species. rsc.orgnih.gov DFT calculations can predict:
Spin-State Energetics : Determining the ground spin state (e.g., singlet vs. triplet) of the imido complex, which is critical to its reactivity. nih.gov
Orbital Analysis : Elucidating the nature of the metal-ligand bonding, such as the composition of the d-orbitals and their interaction with the imido nitrogen. nih.gov For example, studies on iron(IV) imido complexes have shown that the interaction between the Fe 3d(z²) orbital and the imido ligand dictates the spin-state preference. nih.gov
Reaction Pathways : Mapping the potential energy surface for processes like imido insertion to evaluate activation barriers and reaction thermodynamics.
While direct experimental evidence for imido-insertion involving this compound is not extensively documented, computational studies on related square-planar cobalt and iron imido complexes provide a framework for predicting such reactivity. rsc.orgnih.gov These studies reveal that the geometry and electronic properties of the supporting ligand play a crucial role in tuning the reactivity of the metal-imido bond. rsc.org
Molecular Modeling and Dynamics (MD) Simulations
Molecular modeling and MD simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. They are particularly valuable in medicinal chemistry for studying how ligands like this compound derivatives interact with biological targets such as proteins and enzymes. nih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, providing a dynamic view of the system. nih.gov
Prediction of Molecular Interactions and Ligand-Protein Binding Patterns
A crucial step in drug design is understanding how a potential drug molecule (ligand) binds to its target protein. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov
Docking studies on pyrimidine and indole derivatives have successfully predicted their binding modes within the active sites of various enzymes. nih.govnih.gov These studies can identify key intermolecular interactions that stabilize the ligand-protein complex, including:
Hydrogen Bonds : Essential for specificity and affinity. nih.gov
Hydrophobic Interactions : Often a major driving force for binding.
π-π Stacking : Interactions between aromatic rings of the ligand and protein residues. mdpi.com
Electrostatic Interactions : Attraction or repulsion between charged groups.
For example, docking studies of novel indole-pyrimidine hybrids identified their binding interactions within the colchicine-binding site of tubulin. nih.gov The insights gained from these predictions are invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved binding affinity and selectivity. nih.govnih.gov
Analysis of System Stability in silico
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to assess the stability and dynamics of the protein-ligand complex in a simulated physiological environment over time. researchgate.netresearchgate.net A stable complex is indicated by the system reaching equilibrium with minimal fluctuations. Key parameters analyzed during an MD simulation trajectory include:
Root Mean Square Deviation (RMSD) : Measures the average deviation of atomic positions, typically for the protein backbone or the ligand, from a reference structure over time. A plateau in the RMSD plot suggests the system has reached structural stability. mdpi.comresearchgate.net
Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual residues around their average positions. High RMSF values can highlight flexible regions of the protein, such as loops, which may be involved in ligand binding. nih.gov
Radius of Gyration (Rg) : Measures the compactness of the protein structure. A stable Rg value suggests that the protein is not undergoing significant unfolding or conformational changes upon ligand binding. researchgate.netnih.gov
Solvent Accessible Surface Area (SASA) : Calculates the surface area of the protein accessible to the solvent. Changes in SASA can indicate conformational shifts that either expose or bury hydrophobic regions. nih.gov
Hydrogen Bond Analysis : Monitoring the number and duration of hydrogen bonds between the ligand and protein over the simulation provides insight into the stability of key interactions predicted by docking. mdpi.com
MD simulations of pyrazolo[3,4-d]pyrimidinone derivatives in complex with COX enzymes, for example, were run for 200 ns to confirm the stability of the binding poses and interactions observed in docking. mdpi.com
| Parameter | Description | Indication of Stability |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | The plot converges to a stable value with minimal fluctuations. researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the displacement of a particular atom or residue relative to the reference structure, averaged over time. | Low fluctuation values in the protein's core and binding site residues. nih.gov |
| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass; indicates protein compactness. | A stable and consistent Rg value over time. researchgate.net |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein. | Consistent formation of key hydrogen bonds throughout the simulation. mdpi.com |
3D-QSAR Model Establishment
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method used to establish a correlation between the 3D properties of a series of molecules and their biological activities. researchgate.net The goal is to develop a predictive model that can guide the design of new, more potent compounds. The two most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
The process involves:
Dataset Selection : A set of molecules with known biological activities (e.g., IC₅₀ values) is chosen, typically divided into a training set to build the model and a test set to validate it. researchgate.net
Molecular Alignment : All molecules in the dataset are aligned in 3D space based on a common substructure or a docked conformation. This is a critical step for the quality of the model. researchgate.net
Field Calculation : For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA uses additional fields like hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov
Statistical Analysis : Partial Least Squares (PLS) analysis is used to generate a mathematical equation correlating the variations in the field values with the variations in biological activity.
The statistical quality of a 3D-QSAR model is assessed by several parameters, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² (>0.5) indicates good predictive ability. nih.govnih.gov The resulting models generate contour maps that visualize regions where modifications to the molecular structure are predicted to increase or decrease activity, providing intuitive guidance for rational drug design. researchgate.net
| Parameter | Symbol | Description | Value for a Good Model |
|---|---|---|---|
| Cross-validated Correlation Coefficient | q² (or r²cv) | Measures the internal predictive ability of the model, determined by systematically leaving out samples during model construction. | > 0.5 nih.gov |
| Non-cross-validated Correlation Coefficient | r² | Measures the goodness of fit of the model to the training set data. | > 0.8 |
| Predicted Correlation Coefficient | r²pred | Measures the predictive power of the model on an external test set of compounds not used in model generation. | > 0.5 nih.gov |
| F-statistic Value | F | A measure of the overall statistical significance of the regression model. | High value |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Pyrimidinyl)indoline, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, coupling a chlorophenoxy acetic acid derivative with an indole-pyrimidine intermediate under controlled conditions (e.g., anhydrous environment, palladium catalysis) is a standard approach . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR (¹H and ¹³C) to confirm hydrogen/carbon environments (e.g., pyrimidine ring protons at δ 8.3–8.5 ppm) .
- HPLC-MS for purity assessment and molecular ion detection (e.g., [M+H]⁺ at m/z 231.68 for C₁₂H₁₀ClN₃) .
- Melting point analysis to verify consistency with literature values (e.g., 149–152.5°C for related pyrimidinyl-aniline derivatives) .
Q. What preliminary pharmacological assays are used to evaluate this compound’s bioactivity?
- Methodological Answer :
- Receptor binding assays (e.g., radioligand displacement for α₂-adrenoceptors or 5-HT₁A receptors) to determine IC₅₀ values .
- In vitro metabolic stability tests using liver microsomes to assess cytochrome P450 interactions .
- Cell viability assays (e.g., MTT) in cancer or neuronal cell lines to screen for cytotoxicity .
Advanced Research Questions
Q. How do structural modifications to the indoline or pyrimidine moieties affect the compound’s bioactivity and selectivity?
- Methodological Answer :
- Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances receptor affinity (e.g., α₂-adrenoceptor Ki reduction from 120 nM to 45 nM) .
- Indoline substitutions : Fluorine or methoxy groups at position 4 improve metabolic stability (e.g., reduced clearance in rat hepatic microsomes) .
- SAR studies : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. What analytical strategies resolve contradictions in reported pharmacological data, such as discrepancies in receptor affinity or metabolic profiles?
- Methodological Answer :
- Cross-species validation : Compare rat vs. human metabolic pathways (e.g., CYP3A4 vs. CYP2D6 dominance) using liver microsomal assays .
- Receptor model refinement : Employ tissue-specific receptor isoforms (e.g., α₂A vs. α₂B adrenoceptors) in binding assays to clarify selectivity .
- Data normalization : Adjust for batch-to-batch variability in compound purity via parallel LC-MS quantification .
Q. What advanced chromatographic or spectroscopic methods are employed to detect trace metabolites or degradation products?
- Methodological Answer :
- GC-MS with derivatization : Detect low-abundance metabolites (e.g., 1-(2-Pyrimidinyl)piperazine) using trimethylsilyl derivatization for enhanced volatility .
- HPLC-DAD-ESI/MSⁿ : Identify degradation products under stressed conditions (e.g., acid hydrolysis at 60°C) by matching fragmentation patterns to spectral libraries .
- NMR hyphenation : Use LC-NMR for real-time structural elucidation of unstable intermediates .
Key Considerations for Experimental Design
- Controlled environment : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions .
- Negative controls : Include vehicle-only groups in receptor assays to rule out solvent interference .
- Data reproducibility : Validate findings across ≥3 independent replicates with blinded analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
